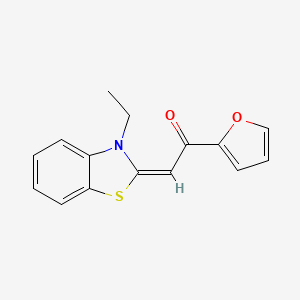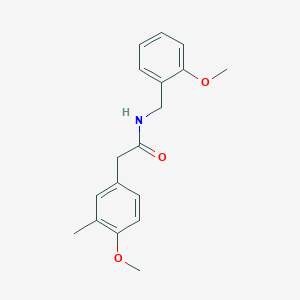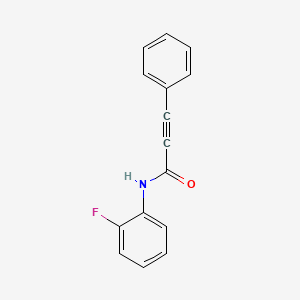
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, also known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBF is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 192-193°C.
作用機序
The mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, but it is believed to act as a metal ion chelator due to the presence of the benzothiazole and furan rings in its structure. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to selectively bind to copper ions, which may play a role in its potential medicinal properties.
Biochemical and physiological effects:
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to exhibit antioxidant and anti-inflammatory properties in vitro, which may be attributed to its ability to chelate metal ions. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer therapeutic.
実験室実験の利点と制限
One advantage of using 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone in lab experiments is its relatively simple synthesis method. However, the yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods can vary, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, including:
1. Further studies to elucidate the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone and its potential as a therapeutic agent for various diseases.
2. Development of new synthetic methods for 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone with higher yields and improved purity.
3. Investigation of the potential of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone as a catalyst in organic reactions.
4. Incorporation of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone into novel materials with enhanced properties.
合成法
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate and furfural in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and 2-furaldehyde in the presence of a catalyst. The yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods ranges from 50-80%.
科学的研究の応用
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been used as a fluorescent probe for the detection of metal ions. In materials science, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been incorporated into polymers to enhance their thermal stability and mechanical properties.
特性
IUPAC Name |
(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-2-16-11-6-3-4-8-14(11)19-15(16)10-12(17)13-7-5-9-18-13/h3-10H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHNGOUUJHVMAA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)
![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)